molecular formula C17H19NO2 B5566558 N-benzyl-2-(3,4-dimethylphenoxy)acetamide

N-benzyl-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5566558
M. Wt: 269.34 g/mol
InChI Key: PVPGNKBOXZOTKK-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3,4-dimethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,4-dimethylphenoxy)acetamide
  • N-benzyl-2-(3,4-dimethoxyphenoxy)acetamide
  • N-benzyl-2-(3,4-dichlorophenoxy)acetamide

Uniqueness

N-benzyl-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-16(10-14(13)2)20-12-17(19)18-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPGNKBOXZOTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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